N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
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Overview
Description
N,N-dimethyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is a synthetic compound with the molecular formula C10H17N3O2·HCl It is primarily used in research settings and is not intended for human use
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. Common reagents for this step include dimethylamine and a suitable leaving group such as a halide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step is typically carried out in an aqueous solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a halide leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
- 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Uniqueness
N,N-dimethyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of the dimethylamino group
Properties
CAS No. |
2649074-31-5 |
---|---|
Molecular Formula |
C10H18ClN3O2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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